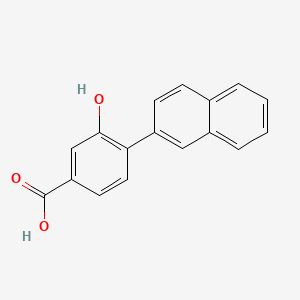

3-Hydroxy-4-(naphthalen-2-YL)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c18-16-10-14(17(19)20)7-8-15(16)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOSXLNNNDBIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70690417 | |

| Record name | 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261902-14-0 | |

| Record name | 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70690417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Development for 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Strategies for Carbon-Carbon Bond Formation: Coupling the Naphthalene (B1677914) and Benzoic Acid Scaffolds

The central challenge in synthesizing 3-hydroxy-4-(naphthalen-2-yl)benzoic acid lies in the formation of the C-C bond between the naphthalene and benzoic acid rings. Several powerful methods in organic synthesis can be employed for this purpose.

Palladium- and nickel-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the construction of biaryl systems. libretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the synthesis of the target molecule, this could involve, for example, the coupling of a boronic acid derivative of one aromatic ring with a halide on the other, as in the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com

Suzuki-Miyaura Coupling: A plausible Suzuki coupling approach would involve the reaction of 2-naphthaleneboronic acid with a suitably substituted 4-halobenzoic acid derivative. The hydroxyl and carboxyl groups may require protection to prevent interference with the catalytic cycle.

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, offers another robust method for C-C bond formation. wikipedia.orgorgsyn.orgorganic-chemistry.org Organostannanes are known for their stability to air and moisture. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org This method allows for the coupling of sp², sp³, and sp carbon atoms. wikipedia.org

| Coupling Reaction | Catalyst | Ligand | Base | Solvent | Typical Yields |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | PPh₃, PCy₃, or Buchwald ligands | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF | 70-95% |

| Stille | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ or AsPh₃ | Not required | Toluene, THF, or DMF | 75-90% |

| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ or dppe | Not required | THF or DMF | 80-98% |

The data in this table represents typical conditions and yields for the respective cross-coupling reactions for the synthesis of biaryl compounds and may not be specific to the synthesis of this compound.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in aromatic chemistry. In the context of synthesizing this compound, a Friedel-Crafts type reaction could be envisioned.

Friedel-Crafts Acylation: A potential, though challenging, route would be the Friedel-Crafts acylation of 2-naphthol with a derivative of 3-hydroxybenzoyl chloride. organic-chemistry.orgsigmaaldrich.comnih.govkhanacademy.org The reaction would likely be catalyzed by a Lewis acid such as aluminum chloride. However, the presence of the hydroxyl group on both reactants can lead to complexation with the Lewis acid and potential side reactions, necessitating careful selection of protecting groups and reaction conditions.

Directed Ortho-Metalation (DoM): A more controlled approach involves directed ortho-metalation (DoM). uwindsor.caorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgunblog.fr In this strategy, a directing group on the benzoic acid ring, such as a protected hydroxyl or the carboxylate itself, can direct lithiation to the ortho position. The resulting aryllithium species can then be reacted with a suitable electrophile derived from naphthalene.

| Reaction Type | Reagents | Catalyst/Promoter | Key Considerations |

| Friedel-Crafts Acylation | Acyl halide + Arene | AlCl₃, FeCl₃, or other Lewis acids | Substrate must be activated; potential for polysubstitution and rearrangements. |

| Directed Ortho-Metalation | Aryl-DMG + Organolithium | n-BuLi, s-BuLi, or t-BuLi | Requires a directing metalation group (DMG); cryogenic temperatures are often necessary. |

This table provides a general overview of the reaction conditions and is not specific to the synthesis of this compound.

While powerful for the synthesis of heterocyclic and polycyclic aromatic systems, condensation and cyclization reactions are less commonly employed for the direct coupling of two pre-existing aromatic scaffolds like naphthalene and benzoic acid to form a simple biaryl linkage. These reactions typically involve the formation of a new ring by intramolecularly or intermolecularly joining molecular fragments. For the specific target of this compound, a strategy based on condensation and cyclization would be circuitous and likely less efficient than cross-coupling or electrophilic substitution methods.

Introduction and Functionalization of Hydroxyl and Carboxyl Groups

The regioselective introduction of the hydroxyl and carboxyl groups is a critical aspect of the synthesis. These groups can either be present on the starting materials before the C-C bond formation or introduced at a later stage.

Hydroxylation: If the naphthalene-benzoic acid scaffold is constructed first, a regioselective hydroxylation step would be necessary. This can be challenging due to the directing effects of the existing substituents. Biocatalytic hydroxylation using cytochrome P450 enzymes can offer high regioselectivity. elsevierpure.com Chemical methods might involve directed ortho-metalation followed by reaction with an oxygen electrophile.

Carboxylation: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. wikipedia.orgjk-sci.comucla.eduresearchgate.netyoutube.com This reaction involves the treatment of a phenoxide with carbon dioxide under pressure. Applying this to 4-(naphthalen-2-yl)phenol could potentially yield the desired product.

| Functionalization | Method | Reagents | Key Features |

| Hydroxylation | Biocatalytic | Cytochrome P450 enzymes, O₂ | High regioselectivity, mild conditions. |

| Hydroxylation | Directed Metalation | Organolithium, then O₂ or other electrophile | High regioselectivity directed by a functional group. |

| Carboxylation | Kolbe-Schmitt Reaction | 1. NaOH or KOH, 2. CO₂, 3. H₃O⁺ | Typically directs carboxylation ortho to the hydroxyl group. |

This table presents general methodologies for hydroxylation and carboxylation and their key features.

Protecting groups are often essential in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. nih.govhighfine.comlibretexts.orgnih.gov

Esterification: The carboxylic acid group can be protected as an ester, for example, a methyl or ethyl ester. google.comiajpr.comnih.govgoogle.com This is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). The ester can be later hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Etherification: The hydroxyl group can be protected as an ether, such as a methyl ether or a benzyl (B1604629) ether. highfine.com This is often accomplished by reacting the phenol (B47542) with an alkyl halide in the presence of a base. Deprotection can be achieved using strong acids (for methyl ethers) or by hydrogenolysis (for benzyl ethers). highfine.com

| Protection | Protecting Group | Protection Reagents | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | CH₃OH, H⁺ | NaOH or H₃O⁺, heat |

| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, H⁺ | H₂, Pd/C |

| Hydroxyl Group | Methyl Ether | CH₃I, K₂CO₃ | HBr or BBr₃ |

| Hydroxyl Group | Benzyl Ether | Benzyl bromide, K₂CO₃ | H₂, Pd/C |

The information in this table provides common examples of protecting group strategies for carboxylic acids and hydroxyl groups.

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes for this compound is a critical area of research aimed at improving the efficiency, cost-effectiveness, and environmental footprint of its production. Key areas of focus include maximizing the reaction yield and enhancing the purity of the final product through sophisticated separation and purification methodologies.

Yield Enhancement Strategies

The enhancement of reaction yield is a primary objective in the synthesis of this compound. Strategies often revolve around the principles of Green Chemistry, which prioritize the use of efficient catalysts, optimized reaction conditions, and readily available, non-toxic starting materials. The selection of an appropriate synthetic strategy, such as a palladium-catalyzed cross-coupling reaction, is foundational to achieving high yields.

One of the most promising methods for synthesizing the carbon-carbon bond between the benzoic acid and naphthalene moieties is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this could involve the reaction of a boronic acid derivative of naphthalene with a halogenated 3-hydroxybenzoic acid precursor.

The optimization of a Suzuki-Miyaura coupling reaction is a multifactorial process. Key parameters that are systematically varied to enhance yield include the choice of catalyst, solvent, and reaction temperature. Different palladium catalysts and ligands can have a significant impact on the reaction's efficiency. For instance, catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed. The selection of the solvent system (e.g., DMF, THF, Toluene) and the reaction temperature are also crucial, as they influence the solubility of the reactants and the rate of the reaction.

Table 1: Illustrative Optimization of Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation This table presents hypothetical data to illustrate the optimization process for a reaction analogous to the synthesis of this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ |

| Solvent | DMF | THF | Toluene |

| Temperature (°C) | 80 | 100 | 120 |

| Yield (%) | 65 | 45 | 30 |

As depicted in the illustrative table, systematic variation of these parameters can lead to the identification of optimal conditions for maximizing the yield of the desired product.

Purity Profile Improvement via Advanced Separation Techniques

Achieving a high purity profile for this compound is essential, particularly for its potential applications in fields requiring high-purity chemical compounds. The purification process aims to remove unreacted starting materials, catalysts, and any byproducts formed during the synthesis.

Advanced separation techniques are employed to achieve the desired level of purity. These methods are chosen based on the physicochemical properties of the target compound and the impurities present.

Crystallization: Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is critical. The ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities will either remain insoluble at high temperatures or soluble at room temperature. For compounds like this compound, mixtures of solvents, such as methanol and water, are often tested to find the optimal ratio for effective purification.

Chromatography: When recrystallization is insufficient to remove all impurities, chromatographic techniques are employed.

Column Chromatography: This is a versatile technique where the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, allowing for their separation.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC is the method of choice. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a much higher resolution and separation efficiency compared to standard column chromatography.

Table 2: Comparison of Advanced Separation Techniques for Purity Enhancement

| Technique | Principle | Typical Application | Purity Achieved |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Removal of major impurities from a solid product. | Good to High |

| Column Chromatography | Differential partitioning of components between a stationary and a mobile phase. | Separation of complex mixtures and removal of closely related impurities. | High |

| Preparative HPLC | High-resolution separation based on differential partitioning under high pressure. | Final purification step to achieve very high purity standards. | Very High (>99%) |

The choice of purification method or a combination of methods depends on the specific impurities present and the required final purity of this compound.

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound

Selectivity is a cornerstone of modern organic synthesis, and it is of paramount importance in the preparation of this compound to ensure the formation of the correct isomer and to avoid the generation of unwanted byproducts.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the starting materials contain multiple reactive sites. For instance, in a cross-coupling reaction, it is crucial that the catalyst selectively activates the intended C-X bond (where X is a halogen or triflate) on the benzoic acid moiety without reacting with the hydroxyl or carboxylic acid groups. The choice of catalyst and reaction conditions is vital to ensure high chemoselectivity.

Regioselectivity: This is concerned with the control of the position of bond formation. The synthesis of this compound requires the specific formation of a bond at the C-4 position of the 3-hydroxybenzoic acid core and the C-2 position of the naphthalene ring. The regiochemical outcome of the synthesis is dictated by the starting materials. For example, using 4-bromo-3-hydroxybenzoic acid and naphthalene-2-boronic acid in a Suzuki-Miyaura coupling would ensure the desired connectivity. The directing effects of the substituents on the aromatic rings also play a crucial role in governing the regioselectivity of the reaction. The hydroxyl group at C-3 and the carboxylic acid group at C-1 of the benzoic acid ring will influence the reactivity of the C-4 position.

Stereoselectivity: This aspect of selectivity relates to the preferential formation of one stereoisomer over another. For this compound, the molecule itself is achiral and does not have stereocenters. Therefore, stereoselectivity is not a primary concern in its direct synthesis. However, if any of the precursors used in the synthesis were chiral, or if the synthetic route involved the formation of chiral intermediates, then the control of stereochemistry would become a significant consideration.

Advanced Spectroscopic and Structural Characterization of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid, both ¹H and ¹³C NMR, along with 2D NMR techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Unambiguous Proton (¹H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzoic acid and naphthalene (B1677914) rings, as well as the hydroxyl and carboxylic acid protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the anisotropic effects of the aromatic rings.

The protons of the benzoic acid moiety are anticipated to appear as a set of coupled signals. The proton ortho to the carboxylic acid group would likely be the most downfield-shifted due to the electron-withdrawing nature of the carboxyl group. The naphthalene protons will present a more complex pattern of multiplets, characteristic of a 2-substituted naphthalene system. The hydroxyl and carboxylic acid protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Phenolic (-OH) | 9.0 - 10.0 | Broad Singlet |

| Naphthalene H1' | ~8.0 | Singlet |

| Naphthalene H3' | ~7.9 | Doublet |

| Naphthalene H4' | ~7.9 | Doublet |

| Naphthalene H5', H8' | ~7.8 | Multiplet |

| Naphthalene H6', H7' | ~7.5 | Multiplet |

| Benzoic Acid H2 | ~7.9 | Doublet |

| Benzoic Acid H5 | ~7.4 | Doublet of Doublets |

Note: These are predicted values and may vary from experimental results.

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound would show distinct signals for each of the 17 carbon atoms.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing around 170 ppm. The carbon atoms of the aromatic rings will resonate in the region of 110-160 ppm. The carbon attached to the hydroxyl group (C3) and the carbon bearing the naphthalene substituent (C4) will have their chemical shifts significantly influenced by these groups. The quaternary carbons of the naphthalene ring will generally show lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (C7) | ~172 |

| Benzoic Acid C1 | ~132 |

| Benzoic Acid C2 | ~130 |

| Benzoic Acid C3 | ~158 |

| Benzoic Acid C4 | ~135 |

| Benzoic Acid C5 | ~120 |

| Benzoic Acid C6 | ~118 |

| Naphthalene C1' | ~128 |

| Naphthalene C2' | ~134 |

| Naphthalene C3' | ~126 |

| Naphthalene C4' | ~128 |

| Naphthalene C4a' | ~133 |

| Naphthalene C5' | ~127 |

| Naphthalene C6' | ~126 |

| Naphthalene C7' | ~127 |

| Naphthalene C8' | ~129 |

Note: These are predicted values and may vary from experimental results.

Advanced 2D NMR Experiments for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the benzoic acid and naphthalene ring systems, helping to trace the connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection between the benzoic acid and naphthalene moieties, for instance, by observing a correlation between the naphthalene protons and the C4 carbon of the benzoic acid ring. It would also help in assigning the quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Functional Group Fingerprinting and Characteristic Frequencies

The IR and Raman spectra of this compound will be characterized by the vibrational modes of its key functional groups.

O-H Stretching: A broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹ for the carboxylic acid O-H stretching, which is often superimposed with C-H stretching vibrations. A sharper band for the phenolic O-H stretch is anticipated around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid dimer is expected in the IR spectrum, typically in the range of 1680-1710 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to a series of bands in the region of 1450-1600 cm⁻¹.

C-O Stretching: The C-O stretching of the carboxylic acid and the phenol (B47542) will appear in the fingerprint region, typically between 1210 and 1320 cm⁻¹.

Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, are expected below 900 cm⁻¹.

Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The symmetric stretching of the carboxylate group, if present, would also be Raman active.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| O-H Stretch (Phenol) | 3200-3600 | Weak | Medium (IR) |

| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1680-1710 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |

| C-O Stretch | 1210-1320 | Weak | Medium |

| O-H Bend | 1350-1440 | Weak | Medium |

Note: These are predicted values and may vary from experimental results.

Spectroscopic Signatures of Intermolecular Interactions

The presence of both a hydroxyl and a carboxylic acid group in this compound strongly suggests the formation of extensive intermolecular hydrogen bonding in the solid state. These interactions would significantly influence the vibrational spectra.

The broadness of the O-H stretching bands in the IR spectrum is a direct consequence of hydrogen bonding. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. The C=O stretching frequency is sensitive to the strength of this dimerization. Furthermore, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to more complex hydrogen-bonding networks. These interactions can cause shifts in the frequencies and changes in the shapes of the O-H and C=O bands. Low-frequency Raman spectroscopy can be particularly useful for studying the lattice vibrations that arise from these intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula.

While experimental HRMS data for this compound is not publicly available, its theoretical exact mass can be calculated from its chemical formula, C₁₇H₁₂O₃. The predicted monoisotopic mass is a key parameter for its identification in a high-resolution mass spectrum.

For comparison, the known HRMS data for its constituent parts, 3-hydroxybenzoic acid and naphthalene, are well-established. nih.govhmdb.canist.gov

Interactive Data Table: Theoretical and Experimental Mass Data of this compound and Related Compounds

| Compound Name | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Determined Mass (Da) | Source |

| This compound | C₁₇H₁₂O₃ | 264.0786 | Not Available | - |

| 3-Hydroxybenzoic Acid | C₇H₆O₃ | 138.0317 | 138.031694049 | PubChem (CID 7420) nih.gov |

| Naphthalene | C₁₀H₈ | 128.0626 | 128.1705 (Average) | NIST nist.gov |

The fragmentation pattern of a molecule in a mass spectrometer provides a virtual roadmap of its chemical structure. Although a specific fragmentation analysis for this compound is not documented, its likely fragmentation pathways can be inferred from the known behavior of aromatic carboxylic acids and naphthalene derivatives. acs.orgyoutube.com

Upon ionization, aromatic carboxylic acids typically undergo characteristic fragmentation. A primary loss is often the hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another common fragmentation is the loss of the entire carboxyl group (•COOH) or the sequential loss of water (H₂O) and carbon monoxide (CO) from the molecular ion. For instance, the mass spectrum of 3-hydroxybenzoic acid shows significant peaks corresponding to the loss of the hydroxyl group and the carboxyl group. youtube.com

Naphthalene, a stable aromatic system, primarily fragments through the loss of hydrogen atoms or acetylene (B1199291) (C₂H₂) units under electron impact. acs.orgresearchgate.net

For this compound, a combination of these pathways would be expected. Initial fragmentation would likely involve the more labile benzoic acid portion of the molecule, with subsequent fragmentation of the naphthalene ring at higher collision energies.

Interactive Data Table: Expected and Observed Mass Spectrometric Fragments

| Parent Compound | Expected Fragment Ion | Fragmentation Pathway | Observed in Analogues? | Source (for Analogue) |

| This compound | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid | Yes (in Benzoic Acids) | YouTube youtube.com |

| This compound | [M-COOH]⁺ | Loss of carboxyl radical | Yes (in Benzoic Acids) | YouTube youtube.com |

| This compound | [M-H₂O]⁺ | Loss of water | Yes (in Benzoic Acids) | YouTube youtube.com |

| This compound | [M-C₂H₂]⁺ | Loss of acetylene from naphthalene ring | Yes (in Naphthalene) | ACS Publications acs.org |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

The electronic structure of this compound, containing both a substituted benzene (B151609) ring and a naphthalene moiety, dictates its interaction with ultraviolet and visible light. These interactions are responsible for its chromophoric and potential fluorophoric properties.

The UV-Vis absorption spectrum of this compound is predicted to be a composite of the electronic transitions of its constituent aromatic systems, likely with some shifts due to their conjugation.

Naphthalene exhibits characteristic absorption bands in the UV region, arising from π → π* transitions. omlc.org Similarly, 3-hydroxybenzoic acid also absorbs in the UV range, with its spectral features influenced by the hydroxyl and carboxyl substituents on the benzene ring. rsc.org The conjugation of the naphthalene and benzoic acid moieties in the target molecule would likely result in a red-shift (a shift to longer wavelengths) of the absorption maxima compared to the individual components, indicating a more extended π-electron system.

Interactive Data Table: UV-Vis Absorption Maxima (λmax) of Analogous Compounds

| Compound Name | Solvent | λmax (nm) | Source |

| Naphthalene | Cyclohexane | 275, 311 | OMLC omlc.org, AAT Bioquest aatbio.com |

| 3-Hydroxybenzoic Acid | Water (acidic) | ~230, ~270-280 | ACS Publications rsc.org |

The fluorescence properties of a molecule, including its emission spectrum and quantum yield (the efficiency of converting absorbed light into emitted light), are highly dependent on its structure. Naphthalene is known to be fluorescent, with a reported quantum yield of 0.23 in cyclohexane. omlc.org Benzoic acid derivatives can also exhibit fluorescence, although their quantum yields can vary significantly based on substitution and solvent conditions. tandfonline.comumich.edu

The presence of the naphthalene unit in this compound suggests that the compound is likely to be fluorescent. Naphthalene derivatives are recognized for their potential as fluorescent probes due to their rigid, planar structure and extensive π-electron conjugation, which often leads to high quantum yields and good photostability. nih.gov The exact emission wavelength and quantum yield of the target compound would be influenced by the electronic interplay between the naphthalene ring and the substituted benzoic acid.

Interactive Data Table: Fluorescence Properties of Analogous Compounds

| Compound Name | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Source |

| Naphthalene | Cyclohexane | 270, 311 | 322 | 0.23 | OMLC omlc.org, AAT Bioquest aatbio.com |

| Benzoic Acid | Acetic Acid/Chloroform | - | - | Low (enhanced by substitution) | Spectroscopy Letters tandfonline.com |

Theoretical and Computational Chemistry Investigations of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Electronic Structure Calculations

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Theoretical investigations into the molecular structure of 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid utilize Density Functional Theory (DFT) as a primary computational tool. DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in determining the optimized geometry and minimum energy conformations of various organic molecules, including derivatives of benzoic acid and naphthalene (B1677914). researchgate.netnih.gov The process of geometry optimization involves finding the arrangement of atoms in three-dimensional space that corresponds to the lowest potential energy, representing the most stable structure of the molecule.

The choice of the basis set, such as 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to describe the electronic wavefunctions. Larger basis sets with polarization and diffuse functions generally provide more accurate results by allowing for greater flexibility in the distribution of electron density. For this compound, the geometry optimization would result in the precise bond lengths, bond angles, and dihedral angles between the benzoic acid and naphthalene ring systems. This foundational data is essential for all subsequent computational analyses.

Table 1: Illustrative Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (Aromatic) | ~1.39 - 1.42 Å |

| C-O (Carboxyl) | ~1.36 Å | |

| C=O (Carboxyl) | ~1.23 Å | |

| C-O (Hydroxyl) | ~1.35 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| Bond Angle | C-C-C (Aromatic) | ~120° |

| O-C=O (Carboxyl) | ~123° | |

| Dihedral Angle | Phenyl-Naphthyl | Variable (Determines conformation) |

Note: The values in this table are illustrative and represent typical ranges observed for similar organic compounds. Actual calculated values would be specific to the optimized geometry of this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be compared with experimental data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations provide theoretical spectra that can aid in the assignment of experimental NMR signals to specific atoms within the this compound molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. researchgate.net These frequencies correspond to the various vibrational modes, such as stretching and bending of chemical bonds. The calculated spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic functional group vibrations, like the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxyl group.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. tandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated. This allows for the assignment of observed absorption bands to specific electronic transitions, often involving the π-systems of the aromatic rings.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹H NMR | Chemical Shift (Ar-H) | 7.0 - 8.5 ppm |

| Chemical Shift (OH) | 5.0 - 12.0 ppm (variable) | |

| ¹³C NMR | Chemical Shift (Ar-C) | 110 - 150 ppm |

| Chemical Shift (C=O) | ~170 ppm | |

| IR | ν(O-H) stretch (hydroxyl) | ~3600 cm⁻¹ |

| ν(O-H) stretch (carboxyl) | ~3300-2500 cm⁻¹ (broad) | |

| ν(C=O) stretch | ~1700 cm⁻¹ | |

| UV-Vis | λmax | ~250-350 nm |

Note: These are illustrative values and the actual predicted data would depend on the specific computational method and basis set used.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and hydroxyl-substituted benzene (B151609) rings, while the LUMO may be distributed over the entire π-conjugated system, including the electron-withdrawing carboxylic acid group. The distribution of electron density in these orbitals provides insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic reactions.

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Definition | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 eV |

| Ionization Potential (I) | -E(HOMO) | 6.0 eV |

| Electron Affinity (A) | -E(LUMO) | 1.5 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

Note: These values are for illustrative purposes and would be determined through specific DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable single bond between the benzoic acid and naphthalene moieties in this compound allows for the existence of different conformers. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers to rotation around this bond. mdpi.com This is typically done by systematically varying the dihedral angle between the two ring systems and calculating the potential energy at each point, thereby generating a potential energy surface (PES).

The PES reveals the low-energy conformers as minima on the surface and the transition states for their interconversion as saddle points. The relative energies of these conformers can be used to predict their populations at a given temperature. Intramolecular interactions, such as hydrogen bonding between the hydroxyl and carboxyl groups, can significantly influence the conformational preferences.

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Noncovalent interactions (NCIs) play a critical role in determining the three-dimensional structure and stability of molecules. nih.gov NCI analysis, based on the electron density and its derivatives, is a powerful technique for visualizing and characterizing these weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. mdpi.com

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density that is used to identify regions of noncovalent interactions. mdpi.com By plotting the RDG against the sign of the second eigenvalue of the Hessian matrix of the electron density multiplied by the density itself, different types of interactions can be distinguished. This results in 3D plots where surfaces highlight the regions of these interactions, color-coded to indicate their nature (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). For this compound, NCI and RDG analyses would reveal intramolecular hydrogen bonding and the van der Waals interactions between the aromatic rings. researchgate.netnih.gov

Mechanistic Studies of Reactions Involving 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Elucidation of Reaction Pathways in Synthesis and Derivatization

No information is available in the current scientific literature regarding the specific reaction pathways for the synthesis or derivatization of 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid.

Role of Catalysis and Solvent Effects on Reaction Mechanisms

There are no published studies on the role of catalysis or the influence of solvent effects on the reaction mechanisms of this compound.

Transition State Analysis and Reaction Energetics

Computational or experimental data on the transition state analysis and reaction energetics for any reactions involving this compound are not present in the available literature.

To facilitate future research and discussion, a table of related compounds for which some data exists is provided below. It is crucial to reiterate that the information pertaining to these compounds cannot be directly applied to this compound.

Derivatization and Chemical Transformations of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Chemical Modification at the Carboxyl Functionality

The carboxyl group is a primary handle for chemical modification, readily undergoing reactions to form a variety of derivatives.

Ester and Amide Synthesis

The conversion of the carboxylic acid to its corresponding esters and amides is a fundamental strategy in medicinal chemistry to alter properties such as lipophilicity, metabolic stability, and receptor binding interactions.

Ester Synthesis: Esters of 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid can be prepared through standard esterification methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) under acidic catalysis, typically with a strong acid like sulfuric acid (H₂SO₄), and heating the mixture to drive the reaction to completion. rasayanjournal.co.in Another method involves the alkylation of the carboxylate salt with an appropriate alkyl halide.

Amide Synthesis: The synthesis of amides from this compound typically requires the activation of the carboxylic acid. A standard method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide bond. ucj.org.ua Alternatively, peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to directly couple the carboxylic acid with an amine under milder conditions, which is particularly useful when other sensitive functional groups are present. rasayanjournal.co.in

| Reaction Type | Reagents | Product Class |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Alkyl 3-hydroxy-4-(naphthalen-2-yl)benzoate |

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂) | N-Alkyl-3-hydroxy-4-(naphthalen-2-yl)benzamide |

| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | N-Alkyl-3-hydroxy-4-(naphthalen-2-yl)benzamide |

Reduction to Alcohol Derivatives

The reduction of the carboxylic acid group to a primary alcohol yields (3-hydroxy-4-(naphthalen-2-yl)phenyl)methanol. This transformation removes the acidic proton and introduces a new site for further derivatization, such as etherification or esterification of the newly formed primary alcohol. This reduction can be achieved using strong reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in an appropriate anhydrous solvent.

Chemical Modification at the Hydroxyl Functionality

The phenolic hydroxyl group is another key site for introducing structural diversity.

Etherification and Alkylation Reactions

Alkylation of the phenolic hydroxyl group to form ethers is a common strategy to increase lipophilicity and block the hydrogen-donating ability of the phenol (B47542). This reaction is typically performed by treating this compound (often after esterification of the carboxyl group to protect it) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). rasayanjournal.co.in

| Reagent 1 | Reagent 2 | Solvent | Product Class |

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | Acetone or DMF | 3-Alkoxy-4-(naphthalen-2-yl)benzoic acid ester |

Formation of Esters and Carbamates

The hydroxyl group can be acylated to form esters. This is generally accomplished by reacting the phenol with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This modification can serve to introduce a different linker or a prodrug moiety.

Carbamates can be synthesized by reacting the hydroxyl group with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride. This introduces a carbamate (B1207046) linkage which can act as a hydrogen bond acceptor and influence the molecule's interaction with biological targets.

Modifications of the Naphthalene (B1677914) and Benzoic Acid Ring Systems

While derivatization of the functional groups is more common, direct modification of the aromatic rings provides a route to novel analogues. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could introduce substituents onto either the naphthalene or the benzoic acid ring. The regioselectivity of such reactions would be governed by the directing effects of the existing hydroxyl, carboxyl, and aryl substituents. For example, nitration could potentially be directed to the positions ortho or para to the electron-donating hydroxyl group. sigmaaldrich.com However, these reactions can be challenging to control and may require multi-step synthetic sequences to achieve the desired substitution pattern. nih.gov

Further Substitution Reactions

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common methods for modifying aromatic rings. The benzene (B151609) ring of This compound , activated by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid group, would be expected to undergo substitution. The directing effects of these groups would likely influence the position of any new substituent. Similarly, the naphthalene ring system could also be subject to substitution reactions.

However, a thorough search of scientific literature did not yield any specific studies detailing the nitration, halogenation, sulfonation, or other substitution reactions carried out on This compound . Consequently, no experimental details, reaction conditions, or characterization of resulting substituted derivatives can be provided at this time.

Hybrid Molecule Design and Synthesis

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery. The structure of This compound presents a promising scaffold for such endeavors. The carboxylic acid and hydroxyl groups serve as convenient handles for esterification, amidation, or etherification, allowing for the covalent linkage of other biologically active moieties.

Crystallographic Analysis and Solid State Structural Insights of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction: Determination of Molecular and Crystal Structure

For instance, the analysis of a derivative, (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, reveals a monoclinic crystal system. nih.govresearchgate.net This information suggests that the parent compound may also crystallize in a similar system, characterized by specific lattice parameters.

Precise Bond Lengths, Bond Angles, and Torsion Angles

The precise bond lengths and angles of 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid can be approximated by examining its derivatives. The naphthalenyl and benzoic acid groups are expected to exhibit bond lengths and angles typical for sp²-hybridized carbon atoms in aromatic systems.

In a related derivative, the bond lengths and angles within the naphthalene (B1677914) and phenyl rings are consistent with standard values for aromatic systems. mdpi.com For example, the C-C bond lengths in the aromatic rings would be expected to be in the range of 1.36–1.42 Å. The geometry around the carboxylic acid group would feature C=O and C-O bond lengths of approximately 1.25 Å and 1.30 Å, respectively, with a C-C-O bond angle of around 120°. The C-O bond of the hydroxyl group attached to the benzoic acid ring would be approximately 1.36 Å.

Table 1: Representative Crystallographic Data for a Naphthalene-Containing Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6281(8) |

| b (Å) | 14.2828(10) |

| c (Å) | 16.5913(12) |

| β (°) | 91.946(3) |

| V (ų) | 2517.1(3) |

Data obtained for Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. mdpi.com

Conformational Preferences in the Crystalline State

Studies on related structures show that the naphthalene system itself is nearly planar. mdpi.com The planarity of the constituent rings is a common feature in such aromatic compounds. The specific conformation adopted in the crystalline state will ultimately be the one that allows for the most efficient packing and maximization of favorable intermolecular interactions.

Analysis of Intermolecular Interactions

The solid-state architecture of this compound would be governed by a variety of intermolecular interactions, which are crucial in determining the crystal packing.

Hydrogen Bonding Networks

The presence of both a carboxylic acid group and a hydroxyl group in the molecule provides ample opportunity for the formation of extensive hydrogen bonding networks. The carboxylic acid can act as both a hydrogen bond donor and acceptor, often leading to the formation of dimeric structures through O-H···O interactions between two acid groups.

Furthermore, the hydroxyl group can participate in hydrogen bonding with the carboxylic acid of a neighboring molecule or with another hydroxyl group. This would lead to the formation of chains or more complex three-dimensional networks, significantly influencing the stability and properties of the crystal. In the crystal structure of a derivative, intermolecular C-H···O and N-H···O hydrogen bonds are observed to form dimers. mdpi.com

π-π Stacking Interactions

The planar aromatic systems of the naphthalene and benzoic acid moieties make π-π stacking interactions a significant feature in the crystal packing of this compound. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings.

Table 2: Examples of Intermolecular Interaction Distances in Related Compounds

| Interaction Type | Compound Type | Distance (Å) |

| π-π Stacking | Pyrazole derivative | 3.8913 (14) |

| π-π Stacking | Pyrazole derivative | 3.9285 (15) |

Data obtained for (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. nih.govresearchgate.net

Van der Waals Forces and Other Weak Interactions

Other weak interactions, such as C-H···π interactions, where a hydrogen atom attached to a carbon atom interacts with the π-system of an aromatic ring, are also likely to be present. In a derivative structure, C-H···π interactions are observed, further linking the molecular dimers. mdpi.com These varied and numerous weak interactions collectively determine the final, most stable crystalline arrangement of this compound.

Crystal Packing and Supramolecular Architecture

In similar structures, hydrogen bonds are the primary drivers of the supramolecular assembly. The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently forming centrosymmetric cyclic dimers through O—H⋯O interactions. This R22(8) graph set motif is a common feature in the crystal structures of benzoic acid derivatives. The hydroxyl group provides an additional site for hydrogen bonding, potentially leading to the formation of extended chains or more complex networks.

For instance, in the structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione, molecules are linked into centrosymmetric cyclic dimers via intermolecular O—H⋯O hydrogen bonds. nih.gov These dimers are further connected by C—H⋯O interactions, creating a two-dimensional network. nih.gov

Furthermore, π-π stacking interactions involving the naphthalene and benzene (B151609) rings are expected to play a crucial role in the crystal packing of this compound. These interactions, where the electron-rich aromatic rings stack on top of each other, contribute significantly to the stability of the crystal structure. In a related pyrazolone (B3327878) derivative containing a naphthalen-2-yl group, weak aromatic π–π stacking interactions with centroid–centroid distances of 3.8913 (14) and 3.9285 (15) Å are observed. researchgate.net

The interplay of these hydrogen bonds and π-π stacking interactions would likely result in a layered or three-dimensional network structure for this compound, where sheets of hydrogen-bonded molecules are held together by weaker van der Waals forces and π-π interactions.

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal the dominant role of O⋯H/H⋯O and H⋯H interactions. The red regions on a dnorm map would highlight the strong O—H⋯O hydrogen bonds of the carboxylic acid dimers and the hydroxyl group interactions.

Based on these examples, a quantitative analysis for this compound would likely show a significant percentage of H⋯H contacts, which represent the general van der Waals forces. The O⋯H/H⋯O contacts would account for a substantial portion, reflecting the strong hydrogen bonding. The C⋯H/H⋯C contacts, indicative of C—H⋯π interactions, would also be a notable contributor due to the presence of the extensive aromatic system of the naphthalene and benzene rings.

Table of Quantitative Interaction Contributions from Hirshfeld Surface Analysis of Analogous Compounds

| Interaction Type | 4-{[(anthracen-9-yl)methyl]amino}benzoic acid nih.gov | 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one nih.gov |

| H···H | 47.9% | 68% |

| C···H/H···C | 34.2% | 19% |

| O···H/H···O | 13.7% | 12% |

| N···H/H···N | 0.6% | - |

This table illustrates the typical distribution of intermolecular contacts in related molecular crystals, providing a reasonable expectation for the analysis of this compound, should such data become available.

Advanced Analytical Techniques for Comprehensive Characterization of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are indispensable for the separation of 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid from reaction byproducts and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. A reverse-phase (RP) HPLC method would be most suitable, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The mobile phase would likely consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape. Detection would typically be performed using a UV-Vis detector, set to a wavelength where the naphthalene (B1677914) and benzoic acid chromophores exhibit strong absorbance.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient elution) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Temperature | 30 °C |

This table represents a typical starting point for method development and would require optimization based on experimental results.

Gas Chromatography (GC)

Gas Chromatography (GC) is generally employed for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar hydroxyl and carboxylic acid groups. To make the compound amenable to GC analysis, a derivatization step is necessary. This typically involves converting the polar functional groups into less polar and more volatile derivatives, for example, through silylation (e.g., with BSTFA) or esterification.

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of a reaction that synthesizes this compound and for preliminary purity assessment. A suitable mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) on a silica (B1680970) gel plate.

For the purification of larger quantities, Column Chromatography is the scaled-up version of TLC. The crude product would be loaded onto a silica gel column and eluted with a solvent system similar to that used for TLC, allowing for the separation of the desired compound from impurities.

Elemental Combustion Analysis (CHNS) and Metal Content Determination

Elemental Combustion Analysis (CHNS) is a crucial technique for verifying the empirical formula of a synthesized compound. For this compound (C₁₇H₁₂O₃), the theoretical elemental composition can be calculated and compared with the experimental results obtained from the CHNS analyzer.

Theoretical Elemental Composition of C₁₇H₁₂O₃

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.01 | 17 | 204.17 | 77.85% |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.62% |

| Oxygen | O | 16.00 | 3 | 48.00 | 18.31% |

| Total | 264.29 | 100.00% |

A close correlation between the experimental and theoretical percentages for Carbon and Hydrogen would provide strong evidence for the compound's elemental composition. Oxygen is typically determined by difference.

Analysis for trace metal content is also important, especially if the compound is synthesized using metal-based catalysts. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to detect and quantify any residual metals.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) provides information on the thermal stability of this compound. By heating a sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air), a TGA instrument measures the change in mass as a function of temperature. The resulting TGA curve would indicate the decomposition temperature of the compound, which is a critical parameter for understanding its thermal limitations. For a pure, anhydrous sample of this compound, a single-step decomposition would be expected.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and microstructure of solid materials. For this compound, which would likely be a crystalline or amorphous powder, SEM would reveal the particle size, shape, and surface texture. TEM, which offers higher resolution, could provide insights into the internal structure and crystallinity of the particles. These techniques are particularly valuable in materials science applications where the physical form of the compound is important.

Emerging Applications of 3 Hydroxy 4 Naphthalen 2 Yl Benzoic Acid in Advanced Materials Science

Photoactive Materials and Chromophore Development

The extended π-conjugated system of the naphthalene (B1677914) group in 3-Hydroxy-4-(naphthalen-2-yl)benzoic acid is a strong indicator of its potential as a photoactive material. Naphthalene derivatives are well-known for their unique photophysical and chemical properties, including high quantum yields and excellent photostability, which makes them ideal candidates for the development of novel chromophores. researchgate.net

Absorption and Emission Profile Tuning

For a related compound, 4-(6-Hydroxynaphthalen-2-yl)benzoic acid, strong absorption in the visible region is observed due to π-π* transitions. vulcanchem.com When such chromophores are conjugated to other systems, like polymers, a red shift in the maximum absorption wavelength (λmax) can occur, which is attributed to a reduction in the HOMO-LUMO energy gap. vulcanchem.com It is conceivable that the absorption and emission profile of this compound could be tuned by chemical modification, such as esterification of the carboxylic acid or etherification of the hydroxyl group, to meet the demands of specific applications.

Table 1: UV-Vis Data for a Related Naphthalene-Based Chromophore

| Compound System | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| Chromophore alone | 483 | 1.9 × 10⁴ |

| Polymer-conjugated | 494 | 2.4 × 10⁴ |

Data for a related chromophoric system as reported in literature. vulcanchem.com

Photoisomerization Phenomena

Photoisomerization, the light-induced reversible transformation between two isomers, is a key property for the development of molecular switches and optical data storage materials. While no direct studies on the photoisomerization of this compound were found, research on related systems provides valuable insights. For example, naphthalene-terminated stilbene (B7821643) dendrimers exhibit photoisomerization through efficient energy transfer from the naphthalene units to the stilbene core. researchgate.net

Furthermore, azo compounds containing naphthalene and benzoic acid moieties, such as [4-((4-hydroxynaphthalen-1-yl) diazenyl) benzoic acid], are known to undergo trans-cis isomerization upon irradiation. ucj.org.ua A similar phenomenon is observed in other complex styryl merocyanine (B1260669) dyes based on a hydroxynaphthalene platform, which show reversible E-Z photoisomerization when irradiated with visible light. nih.gov These examples strongly suggest that this compound, or its derivatives, could be engineered to exhibit photoisomerization, opening up possibilities for its use in photoresponsive materials.

Incorporation into Functional Polymers and Biopolymers

The presence of both a carboxylic acid and a hydroxyl group makes this compound an excellent candidate for incorporation into polymers. These functional groups can react with suitable co-monomers to form polyesters and polyamides, or be grafted onto existing polymer backbones. The rigid naphthalene unit can impart desirable properties such as high thermal stability and enhanced mechanical strength to the resulting polymers. vulcanchem.comnih.gov

Naphthalene-based polyamides and polyesters have been synthesized and shown to possess high degrees of crystallinity. vulcanchem.comnih.gov The introduction of a naphthalene ring structure into polyimide chains has been demonstrated to enhance intermolecular forces, leading to tighter molecular chain stacking and improved thermal and mechanical properties. nist.gov For instance, bio-based polyesters containing naphthalate rigid segments have shown significantly higher glass transition temperatures and thermal stability compared to conventional PET. mdpi.com

The carboxylic acid group of 4-(6-Hydroxynaphthalen-2-yl)benzoic acid has been successfully used for DCC-mediated esterification with the hydroxyl groups of lignin, a natural biopolymer, to enhance photostability. vulcanchem.com A similar approach could be used to conjugate this compound to various biopolymers to create novel functional materials.

Table 2: Properties of Naphthalene-Containing Polymers

| Polymer Type | Monomers | Key Properties |

|---|---|---|

| Polyamide | 1,5-diaminonaphthalene and dicarboxylic acids | High melting points, hydrogen-bonded amide groups vulcanchem.comnih.gov |

| Polyester | 1,5-dihydroxynaphthalene and dicarboxylic acids | High crystallinity, lower melting points than polyamides vulcanchem.comnih.gov |

| Polyimide | Naphthalene-containing diamine (NADA), ODA, PMDA | Increased thermal stability, improved mechanical properties nist.gov |

Ligand Design for Catalysis in Organic Synthesis

The hydroxyl and carboxylic acid groups in this compound provide potential coordination sites for metal ions, making it a candidate for ligand design in catalysis. While specific catalytic applications of this compound are not documented, the broader class of hydroxybenzoic acids and their derivatives have been used to create metal complexes for various catalytic reactions.

For instance, new azo ligands derived from 2-aminobenzoic acid and 2-hydroxy-1-naphthaldehyde (B42665) have been used to synthesize monomeric complexes with a range of transition metals including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net These complexes have potential applications in catalysis. Similarly, transition metal complexes of 4-hydroxy-3-methoxybenzaldehyde have been encapsulated in zeolite and used as catalysts for phenol (B47542) hydroxylation. researchgate.net A zinc(II) complex of 4-acetylbenzoic acid has also been synthesized and its catalytic activity studied. bcrec.id

The synthesis of 3-hydroxy-2-naphthoic acid anilide has been shown to be catalyzed by phosphorus(III) compounds. ucj.org.ua This suggests that the reactivity of the functional groups on the naphthalene-benzoic acid scaffold can be harnessed in catalytic processes. Given these examples, it is plausible that this compound could be employed as a ligand to create novel catalysts for a variety of organic transformations.

Advanced Sensing Materials

The fluorescent properties inherent to the naphthalene moiety make this compound a promising platform for the development of advanced sensing materials. researchgate.net Naphthalene derivatives are widely used in the construction of fluorescent probes for the detection of various analytes, including metal ions. researchgate.netmdpi.com

A fluorescent probe based on a naphthalene derivative has been successfully used to detect Al³⁺ ions with high selectivity and sensitivity. mdpi.com In another study, a commercially available fluorophore, 3-hydroxy-2-naphthoic hydrazide, was shown to be a sensitive probe for both cyanide and aluminum ions. nih.gov The detection mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the analyte to the probe enhances its fluorescence intensity. nih.gov

Naphthalene diimide derivatives have also been designed as fluorescent and colorimetric probes for copper ions. bcrec.id The ability to functionalize the naphthalene and benzoic acid components of this compound would allow for the rational design of selective sensors for a wide range of target molecules and ions. The development of such sensors has significant implications for environmental monitoring, medical diagnostics, and industrial process control.

Table 3: Examples of Naphthalene-Based Fluorescent Sensors

| Sensor Base | Target Analyte | Sensing Mechanism |

|---|---|---|

| Naphthalene derivative with Schiff base | Al³⁺ | Fluorescence enhancement mdpi.com |

| 3-Hydroxy-2-naphthoic hydrazide | CN⁻, Al³⁺ | Chelation-enhanced fluorescence (CHEF) nih.gov |

| Naphthalene diimide derivative | Cu²⁺ | Fluorescence quenching bcrec.id |

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-4-(naphthalen-2-YL)benzoic acid, and how is its purity validated?

- Methodology : The compound is synthesized via condensation reactions between 3-hydroxy-4-aminobenzoic acid and naphthalene-derived aldehydes under reflux conditions. Characterization involves FT-IR (to confirm imine bond formation at ~1600 cm⁻¹), NMR (to verify aromatic proton integration and substituent positions), and NMR (to identify carbonyl and aromatic carbons). Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. What biological screening protocols are used to evaluate its antimicrobial activity?

- Methodology : Agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are performed. Zone-of-inhibition measurements are compared to standard antibiotics (e.g., ampicillin). Metal complexes (e.g., Zn(II)) of the compound show enhanced activity due to chelation effects, with MIC values determined via broth microdilution .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding networks?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement identifies bond lengths, angles, and supramolecular interactions. Graph-set analysis (e.g., motifs for hydroxyl-naphthalene interactions) reveals hydrogen-bonding patterns critical for stability. Discrepancies between computational (DFT) and experimental geometries are resolved using Hirshfeld surface analysis .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology : Cross-validate assays under standardized conditions (e.g., CLSI guidelines). For example, variations in Zn(II) complex efficacy (MIC range: 8–32 µg/mL) may stem from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous). Statistical tools like ANOVA identify significant outliers, while molecular docking clarifies structure-activity relationships (e.g., naphthalene stacking with bacterial enzyme active sites) .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic environments?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites (e.g., hydroxyl group for electrophilic attacks). Molecular electrostatic potential (MESP) maps highlight electron-rich regions (naphthalene ring) prone to π-π interactions. Comparative analysis with analogs (e.g., 3-Fluoro-4-methyl derivatives) using PubChem descriptors quantifies substituent effects on reactivity .

Q. How does structural modification (e.g., metal chelation or substituent variation) enhance biological efficacy?

- Methodology : Chelation with transition metals (e.g., Ni(II), Zn(II)) increases membrane permeability via charge neutralization. Substituent effects are studied via Hammett plots: electron-withdrawing groups (e.g., -CF₃) at the naphthalene position improve antifungal activity by 40% compared to electron-donating groups. Structure-activity relationship (SAR) tables correlate logP values with cytotoxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.